N-heptanoyl-L-homoserine lactone

Catalog No.
S1502250
CAS No.
177158-20-2
M.F
C11H19NO3
M. Wt
213.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-heptanoyl-L-homoserine lactone

CAS Number

177158-20-2

Product Name

N-heptanoyl-L-homoserine lactone

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]heptanamide

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

FTMZLSDESAOPSZ-VIFPVBQESA-N

SMILES

CCCCCCC(=O)NC1CCOC1=O

Synonyms

N-heptanoyl-homoserine lactone, N-HHS-L

Canonical SMILES

CCCCCCC(=O)NC1CCOC1=O

Isomeric SMILES

CCCCCCC(=O)N[C@H]1CCOC1=O

Quorum Sensing:

N-Heptanoylhomoserine lactone (C7-HSL) is a small, diffusible signaling molecule involved in quorum sensing. This is a cell-to-cell communication system used by many bacteria to regulate gene expression in response to their population density []. As bacterial populations grow, they produce and release increasing amounts of C7-HSL. When the concentration of C7-HSL reaches a certain threshold, it binds to specific receptor proteins within the bacteria, triggering changes in gene expression that coordinate various cellular activities [].

Applications in Studying Bacterial Virulence:

Researchers utilize C7-HSL to investigate the role of quorum sensing in bacterial virulence. By manipulating C7-HSL levels or blocking its activity, scientists can study how it influences the expression of genes associated with toxin production, biofilm formation, and other processes contributing to bacterial pathogenicity []. This knowledge helps researchers understand the mechanisms underlying bacterial infections and develop strategies to combat them.

Exploring Anti-Quorum Sensing Strategies:

The ability of C7-HSL to control gene expression makes it a valuable tool in exploring anti-quorum sensing (AQS) strategies. Scientists are developing molecules that can disrupt C7-HSL signaling by inhibiting its synthesis, degradation, or binding to its receptors []. By targeting quorum sensing pathways, AQS approaches offer a promising alternative to traditional antibiotics, potentially mitigating the emergence of antibiotic-resistant bacteria.

N-heptanoyl-L-homoserine lactone is a member of the N-acyl homoserine lactone family, which are small, diffusible signaling molecules primarily involved in bacterial quorum sensing. This compound features a homoserine lactone ring and a heptanoyl acyl chain, consisting of seven carbon atoms. Quorum sensing enables bacteria to communicate and coordinate their behavior based on population density, influencing processes such as bioluminescence, biofilm formation, and virulence factor production .

C7-HSL acts as a signaling molecule in the QS system. As the bacterial population grows, the concentration of C7-HSL in the environment increases. When this concentration reaches a threshold level, it can diffuse into bacterial cells and bind to specific LuxR-type transcriptional regulators []. This binding triggers a conformational change in the LuxR protein, enabling it to interact with DNA and activate the transcription of genes associated with various cellular processes.

The synthesis of N-heptanoyl-L-homoserine lactone typically involves the reaction of acyl carrier proteins with S-adenosylmethionine, producing the lactone through a series of enzymatic steps catalyzed by LuxI-type synthases. These reactions can be influenced by various environmental factors, affecting the production and stability of the compound

Of N-Acyl Homoserine ..." class="citation ml-xs inline" data-state="closed" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9654057/" rel="nofollow noopener" target="_blank"> . Each compound's biological activity is influenced by its acyl chain length and structure, leading to distinct roles within microbial communities and their interactions with host organisms.

N-heptanoyl-L-homoserine lactone plays a critical role in bacterial communication and regulation. It acts as an autoinducer in quorum sensing systems, where it binds to LuxR-type receptors, triggering downstream gene expression changes that can enhance pathogenicity or promote symbiotic relationships with host organisms. The biological effects are diverse, ranging from virulence factor production in pathogens to promoting beneficial interactions in plant-associated bacteria

The synthesis methods for N-heptanoyl-L-homoserine lactone include:

  • Enzymatic Synthesis: Utilizing LuxI-type synthases to catalyze the formation from acyl carrier proteins and S-adenosylmethionine.
  • Chemical Synthesis: Employing carbodiimide chemistry for the acylation of homoserine lactone derivatives. This method involves mixing fatty acids with homoserine lactone under controlled conditions to yield the desired product .

Studies have shown that N-heptanoyl-L-homoserine lactone interacts with various eukaryotic systems, influencing plant growth and resistance mechanisms. For example, it has been documented to enhance salt tolerance in plants like Arabidopsis thaliana and Triticum aestivum by modulating stress response pathways

N-heptanoyl-L-homoserine lactone is part of a broader class of N-acyl homoserine lactones, which include compounds such as:

Compound NameAcyl Chain LengthUnique Features
N-hexanoyl-L-homoserine lactone6 carbonsCommonly produced by Yersinia enterocolitica; involved in virulence.
N-octanoyl-L-homoserine lactone8 carbonsAssociated with Pseudomonas aeruginosa; involved in biofilm formation.
N-decanoyl-L-homoserine lactone10 carbonsInfluences pathogenicity in various Gram-negative bacteria.
N-dodecanoyl-L-homoserine lactone12 carbonsExhibits unique signaling properties affecting different bacterial species.

N-heptanoyl-L-homoserine lactone is unique due to its specific chain length and its role in modulating both pathogenicity and plant interactions compared to other members of this family

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

213.13649347 g/mol

Monoisotopic Mass

213.13649347 g/mol

Heavy Atom Count

15

Appearance

Assay:≥98%A crystalline solid

Wikipedia

N-Heptanoylhomoserine lactone

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]

Dates

Modify: 2023-08-15

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